2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring two methoxy groups and a 2-oxopyrrolidin-1-yl substituent. This structure confers unique physicochemical and pharmacological properties, making it a candidate for diverse therapeutic applications.
Properties
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-7-4-3-6-14(16)19(23)20-13-9-10-17(25-2)15(12-13)21-11-5-8-18(21)22/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDQXHYZDYAMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specialized boron reagents and palladium catalysts, as well as precise control of reaction temperature and solvent conditions .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinyl ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the carbonyl group can produce hydroxypyrrolidine derivatives .
Scientific Research Applications
2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group is known to enhance binding affinity and selectivity, which can lead to increased biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Pharmacological Implications
- Pyrrolidinone vs. Piperazine: The target compound’s 2-oxopyrrolidin-1-yl group may favor hydrogen-bonding interactions compared to GR125743’s 4-methylpiperazine, which likely enhances solubility and receptor affinity. Piperazine-containing analogs (e.g., GR125743) are utilized in serotonin receptor studies due to their high selectivity .
- Methoxy Positioning : The dual methoxy groups in the target compound and EMAC2060/EMAC2061 () influence electronic effects and steric hindrance. Methoxy groups at the 4-position (target compound) vs. 3-position (GR125743) alter binding pocket compatibility.
- Heterocyclic Additions : Thiazole and imidazopyrazine moieties in EMAC2060 and the BTK inhibitor () expand pharmacological scope (e.g., antiviral or kinase inhibition) but may reduce synthetic yields (e.g., 75–80% for EMAC2060 vs. >90% for simpler benzamides) .
Hydrogen Bonding and Crystallography
The target compound’s pyrrolidinone group likely participates in C–H⋯O and N–H⋯O interactions, stabilizing crystal packing as observed in similar benzamides (). By contrast, GR125743’s piperazine and pyridinyl groups may favor π-π stacking, affecting its utility in radioligand assays .
Biological Activity
2-Methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H18N2O3
- Molecular Weight : 274.32 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the methoxy and pyrrolidinone groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.
- Antioxidative Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidative activity, which could contribute to their therapeutic effects .
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antiproliferative, antibacterial, and antioxidative properties.
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of similar compounds. For instance:
- Compounds with similar structures showed significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 to 5.3 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Hydroxy-substituted derivative | MCF-7 | 1.2 |
| Benzimidazole derivative | HCT116 | 3.7 |
Antibacterial Activity
The compound's structural features may endow it with antibacterial properties. For example, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with MIC values reported as low as 8 μM .
Case Studies and Research Findings
- Benzimidazole Derivatives : A study on N-substituted benzimidazole carboxamides indicated that structural modifications significantly influenced their biological activities, particularly their antiproliferative effects against various cancer cell lines .
- Oxidative Stress Studies : Research indicated that certain derivatives could reduce oxidative stress in cells, suggesting a dual mechanism where they not only inhibit cell growth but also protect against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
